molecular formula C19H17ClN4O3 B2931318 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1021137-52-9

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2931318
CAS RN: 1021137-52-9
M. Wt: 384.82
InChI Key: LASAEMOECZTBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Reactivity and Synthetic Applications

Synthetic Routes and Oxidation Products : The research by Pailloux et al. (2007) explores synthetic routes to similar compounds and their chemical oxidation, highlighting the versatility of these compounds in chemical synthesis. Oxidation of these compounds with various oxidants produces multiple products, showcasing the potential for creating diverse derivatives for further study or application (Pailloux et al., 2007).

Antimicrobial Activity

Synthesis and Antimicrobial Agents : Hossan et al. (2012) discuss the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. This research underlines the potential of compounds with similar structures in contributing to the development of new antimicrobial agents, which is crucial in the fight against resistant bacterial and fungal infections (Hossan et al., 2012).

Molecular Docking and Screening

Novel Pyridine Derivatives : Flefel et al. (2018) synthesized novel pyridine derivatives and performed in silico molecular docking screenings. This approach illustrates the compound's potential in drug discovery, particularly in identifying candidates for antimicrobial and antioxidant activities (Flefel et al., 2018).

Patent Reflections on Market Applications

Pharma Market Applications : A study by Habernickel (2002) reflects on the pharmaceutical market applications of similar compounds, indicating their use in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This diversity suggests potential areas of application for the compound , spanning various therapeutic areas (Habernickel, 2002).

Antimicrobial and Antioxidant Activities

Pyridine Carbonitrile Derivatives : The research focuses on the synthesis and biological evaluation of pyridine carbonitrile derivatives, highlighting their promising antimicrobial and antioxidant activity. This suggests that similar compounds could serve as leads for the development of new antimicrobial and antioxidant agents, which are critical in addressing current health challenges (H et al., 2015).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-15-1-3-16(4-2-15)27-13-18(25)22-11-12-24-19(26)6-5-17(23-24)14-7-9-21-10-8-14/h1-10H,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASAEMOECZTBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)acetamide

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